Ethyl 2-(4-{ethyl[(3-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-(4-{ethyl[(3-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes fluorinated aromatic rings and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-{ethyl[(3-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorinated Aromatic Intermediate: The synthesis begins with the preparation of the 3-fluorophenylcarbonyl chloride, which is then reacted with ethylamine to form the corresponding amide.
Coupling Reaction: The amide is then coupled with 4-aminophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the biphenyl intermediate.
Introduction of the Trifluoromethyl Group: The biphenyl intermediate is then subjected to a trifluoromethylation reaction using a suitable trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions.
Esterification: Finally, the hydroxyl group is introduced via esterification with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the coupling and trifluoromethylation steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-{ethyl[(3-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at the fluorinated positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-(4-{ethyl[(3-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The fluorinated aromatic rings and trifluoromethyl group can impart unique properties to materials, making this compound useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-{ethyl[(3-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-{ethyl[(4-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- Ethyl 2-(4-{ethyl[(2-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Uniqueness
Ethyl 2-(4-{ethyl[(3-fluorophenyl)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the specific positioning of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19F4NO4 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 2-[4-[ethyl-(3-fluorobenzoyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C20H19F4NO4/c1-3-25(17(26)13-6-5-7-15(21)12-13)16-10-8-14(9-11-16)19(28,20(22,23)24)18(27)29-4-2/h5-12,28H,3-4H2,1-2H3 |
InChI Key |
ZHJVEVKTWCQOBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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